

Physical and chemical properties of (2-Methylbenzo[d]thiazol-6-yl)methanol

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Compound of Interest

Compound Name: (2-Methylbenzo[D]thiazol-6-yl)methanol

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An In-depth Technical Guide to (2-Methylbenzo[d]thiazol-6-yl)methanol

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **(2-Methylbenzo[d]thiazol-6-yl)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a contextual understanding.

Core Physical and Chemical Properties

While specific experimental data such as melting and boiling points for **(2-Methylbenzo[d]thiazol-6-yl)methanol** are not readily available in published literature, its fundamental properties have been calculated and are provided by chemical suppliers.

Table 1: Physical and Chemical Properties of **(2-Methylbenzo[d]thiazol-6-yl)methanol**

Property	Value	Source
CAS Number	103440-65-9	[1]
Molecular Formula	C ₉ H ₉ NOS	[1]
Molecular Weight	179.24 g/mol	[1]
IUPAC Name	(2-methyl-1,3-benzothiazol-6-yl)methanol	N/A
SMILES	<chem>Cc1nc2ccc(CO)cc2s1</chem>	N/A
Physical Form	Solid (predicted)	[2]

For contextual reference, the physical properties of the parent scaffold, 2-Methylbenzothiazole, and a related substituted analogue are presented in Table 2.

Table 2: Physical Properties of Related Benzothiazole Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Methylbenzothiazole	120-75-2	C ₈ H ₇ NS	149.21	14	238
2-Amino-6-methylbenzothiazole	2536-91-6	C ₈ H ₈ N ₂ S	164.23	140-142	N/A

Spectroscopic and Analytical Data

Detailed experimental spectra for **(2-Methylbenzo[d]thiazol-6-yl)methanol** are not publicly available. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for **(2-Methylbenzo[d]thiazol-6-yl)methanol**

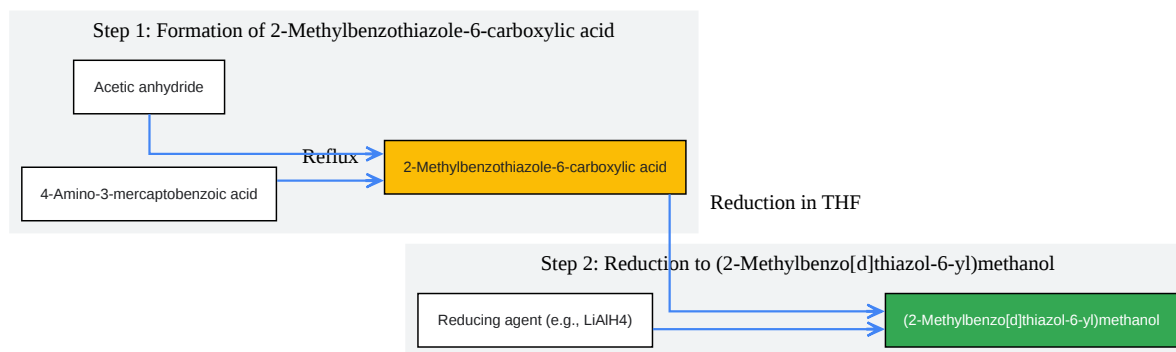
Technique	Expected Characteristics
^1H NMR	Aromatic protons on the benzothiazole ring (approx. 7.0-8.0 ppm), a singlet for the methyl group protons (approx. 2.7-2.8 ppm), a singlet for the methylene protons of the methanol group (approx. 4.6-4.7 ppm), and a broad singlet for the hydroxyl proton.
^{13}C NMR	Aromatic carbons (approx. 110-155 ppm), a methyl carbon (approx. 20 ppm), and a methylene carbon of the methanol group (approx. 65 ppm).
IR Spectroscopy	Characteristic peaks for O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic, $\sim 2900\text{-}3100\text{ cm}^{-1}$), C=N stretching ($\sim 1600\text{ cm}^{-1}$), and C-S stretching.
Mass Spectrometry	Expected molecular ion peak (M^+) at $m/z = 179.04$.

Experimental Protocols

Proposed Synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol

A specific, detailed experimental protocol for the synthesis of **(2-Methylbenzo[d]thiazol-6-yl)methanol** is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry methodologies and syntheses of similar benzothiazole derivatives. A likely approach involves the formation of the 2-methylbenzothiazole core followed by functionalization at the 6-position. One such strategy is the reduction of a carboxylic acid or aldehyde at the 6-position.

The proposed synthetic workflow is illustrated in the diagram below.



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Caption: Proposed two-step synthesis of **(2-Methylbenzo[d]thiazol-6-yl)methanol**.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

This step involves the condensation of 4-amino-3-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride, to form the 2-methylbenzothiazole ring system.

- Materials: 4-amino-3-mercaptobenzoic acid, acetic anhydride.
- Procedure: A mixture of 4-amino-3-mercaptobenzoic acid and acetic anhydride is heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

The carboxylic acid functional group is then reduced to a primary alcohol.

- Materials: 2-Methyl-1,3-benzothiazole-6-carboxylic acid, Lithium aluminum hydride (LiAlH_4), anhydrous Tetrahydrofuran (THF).

- Procedure: 2-Methyl-1,3-benzothiazole-6-carboxylic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and LiAlH_4 is added portion-wise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield **(2-Methylbenzo[d]thiazol-6-yl)methanol**. Purification can be achieved by column chromatography.

Biological Activity and Potential Signaling Pathways

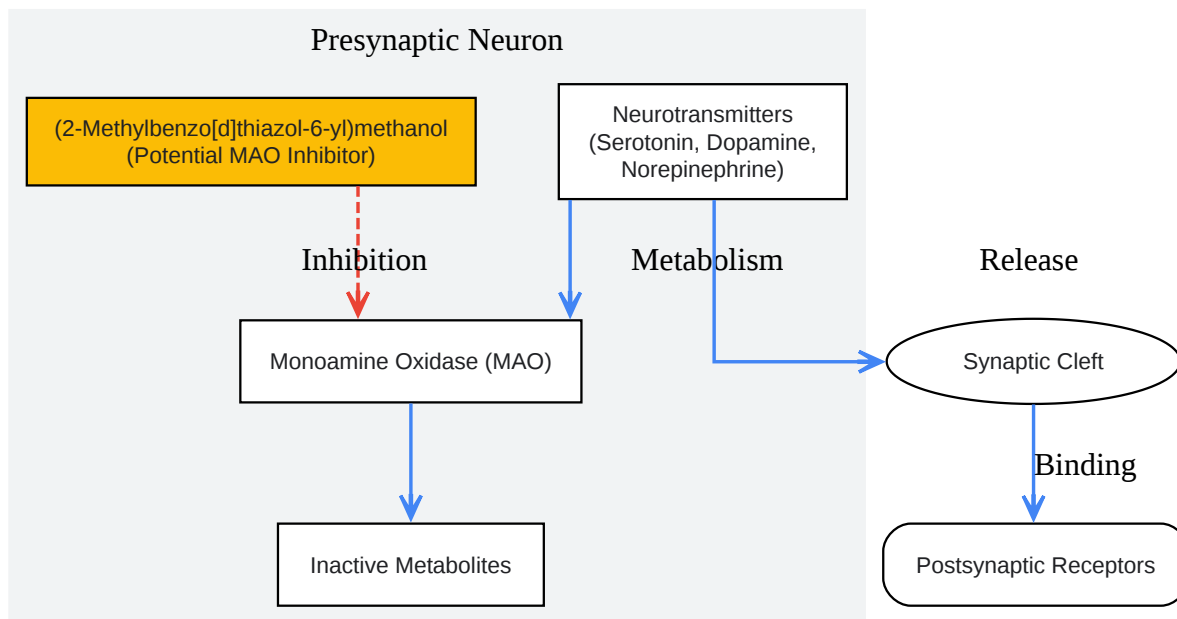
While the specific biological activity of **(2-Methylbenzo[d]thiazol-6-yl)methanol** has not been extensively reported, the 2-methylbenzothiazole scaffold is a common motif in compounds with a wide range of biological activities.

Derivatives of 2-methylbenzothiazole have been investigated as potent inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.^[3] This makes them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as depression.^[3] Other benzothiazole derivatives have shown promise as anticancer agents and antidiabetic agents.^[4]^[5]

The structural similarity of **(2-Methylbenzo[d]thiazol-6-yl)methanol** to these biologically active compounds suggests that it could be a valuable candidate for screening in various biological assays, particularly for its potential as a MAO inhibitor.

Monoamine Oxidase (MAO) Inhibition Pathway

MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This can lead to improved neurotransmission and alleviation of symptoms associated with low levels of these neurotransmitters.



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Caption: Simplified signaling pathway of MAO inhibition.

Conclusion

(2-Methylbenzo[d]thiazol-6-yl)methanol is a benzothiazole derivative with potential for further investigation in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthesis offers a viable route for its preparation, and its structural features suggest that it may exhibit interesting biological activities, particularly in the context of neurodegenerative and other diseases. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its potential.

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